molecular formula C20H19N3O7 B13052536 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate

Cat. No.: B13052536
M. Wt: 413.4 g/mol
InChI Key: CMBGPKUWBUDMMJ-DYTRJAOYSA-N
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Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate typically involves a multi-step process. One common method starts with the preparation of the cyclohexylidene intermediate, which is then reacted with 2,4-dinitrophenylhydrazine to form the hydrazone. This intermediate is subsequently esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the process. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate can be compared with similar compounds such as:

    [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H19N3O7

Molecular Weight

413.4 g/mol

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate

InChI

InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18+

InChI Key

CMBGPKUWBUDMMJ-DYTRJAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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